molecular formula C21H26N2O2 B13029976 benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate

benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate

Cat. No.: B13029976
M. Wt: 338.4 g/mol
InChI Key: WNVDCAHMUXAYLH-HXUWFJFHSA-N
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Description

BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate: is an organic compound with a complex structure, primarily used in industrial and scientific research applications. It is not intended for clinical diagnosis or therapeutic use in humans or animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzylN-[(3R)-1-benzylazepan-3-yl]carbamate typically involves the protection of amines using carbamate groups. One common method is the use of benzyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate . The reaction is usually carried out under mild conditions, often at room temperature.

Industrial Production Methods: Industrial production methods for carbamates, including benzylN-[(3R)-1-benzylazepan-3-yl]carbamate, often involve large-scale synthesis using similar protective group strategies. The use of catalytic hydrogenation and other scalable reactions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzylN-[(3R)-1-benzylazepan-3-yl]carbamate involves its role as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, such as acidic or basic environments, or through catalytic hydrogenation . This selective protection and deprotection are crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Uniqueness: BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other carbamates. Its ability to form stable linkages and undergo selective deprotection makes it valuable in complex organic syntheses .

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate

InChI

InChI=1S/C21H26N2O2/c24-21(25-17-19-11-5-2-6-12-19)22-20-13-7-8-14-23(16-20)15-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,22,24)/t20-/m1/s1

InChI Key

WNVDCAHMUXAYLH-HXUWFJFHSA-N

Isomeric SMILES

C1CCN(C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CCN(CC(C1)NC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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